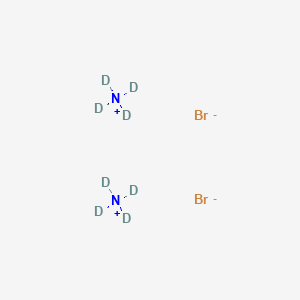

Ammonium bromide ((ND4)Br) (6CI,8CI,9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ammonium bromide, with the chemical formula NH4Br, is an inorganic compound that forms the ammonium salt of hydrobromic acid. It appears as colorless crystals or a white crystalline powder and is highly soluble in water. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. Ammonium bromide is used in various applications, including photography, fireproofing, and as a corrosion inhibitor .

Synthetic Routes and Reaction Conditions:

-

Direct Reaction of Hydrogen Bromide and Ammonia: The most common method involves the direct reaction of hydrogen bromide (HBr) with ammonia (NH3). The chemical equation for this process is: [ \text{NH}_3 + \text{HBr} \rightarrow \text{NH}_4\text{Br} ] This method is straightforward and efficient .

-

Reaction with Iron (II) or Iron (III) Bromide: Another method involves the reaction of ammonia with iron (II) bromide (FeBr2) or iron (III) bromide (FeBr3). The chemical equation for this process is: [ 2\text{NH}_3 + \text{FeBr}_2 + 2\text{H}_2\text{O} \rightarrow 2\text{NH}_4\text{Br} + \text{Fe(OH)}_2 ] This method offers advantages in terms of yield and purity .

Industrial Production Methods:

- The industrial production of ammonium bromide typically follows the direct reaction method due to its simplicity and efficiency. The reaction is carried out in controlled conditions to ensure high purity and yield .

Types of Reactions:

-

Dissociation in Water: Ammonium bromide dissociates in water to form ammonium ions (NH4+) and bromide ions (Br-): [ \text{NH}_4\text{Br} \rightarrow \text{NH}_4^+ + \text{Br}^- ] This makes it a strong electrolyte .

-

Thermal Decomposition: When heated, ammonium bromide decomposes to form ammonia (NH3) and hydrogen bromide (HBr): [ \text{NH}_4\text{Br} \rightarrow \text{NH}_3 + \text{HBr} ] This reaction occurs at elevated temperatures .

Common Reagents and Conditions:

Strong Bases: Ammonium bromide reacts with strong bases to form ammonia and water. For example, with sodium hydroxide (NaOH): [ \text{NH}_4\text{Br} + \text{NaOH} \rightarrow \text{NH}_3 + \text{H}_2\text{O} + \text{NaBr} ]

Major Products:

Applications De Recherche Scientifique

Ammonium bromide has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism by which ammonium bromide exerts its effects involves the dissociation of the compound into ammonium and bromide ions. The ammonium ion can participate in various biochemical pathways, while the bromide ion can act as a nucleophile in chemical reactions. In biological systems, the bromide ion can replace chloride ions in certain enzymes, affecting their activity .

Similar Compounds:

Ammonium Chloride (NH4Cl): Similar to ammonium bromide, ammonium chloride is the ammonium salt of hydrochloric acid.

Ammonium Iodide (NH4I): This compound is the ammonium salt of hydroiodic acid and is used in photographic chemicals and as a source of iodine.

Sodium Bromide (NaBr): Sodium bromide is used in similar applications as ammonium bromide, including as a source of bromine in organic synthesis.

Uniqueness:

- Ammonium bromide is unique in its combination of properties, such as its high solubility in water and its ability to act as a source of both ammonium and bromide ions. This makes it particularly useful in applications requiring these specific ions .

Propriétés

Formule moléculaire |

Br2H8N2 |

|---|---|

Poids moléculaire |

203.93 g/mol |

Nom IUPAC |

tetradeuterioazanium;dibromide |

InChI |

InChI=1S/2BrH.2H3N/h2*1H;2*1H3/i/hD8 |

Clé InChI |

VFGVNLNBQPXBKA-KTOHAENGSA-N |

SMILES isomérique |

[2H][N+]([2H])([2H])[2H].[2H][N+]([2H])([2H])[2H].[Br-].[Br-] |

SMILES canonique |

[NH4+].[NH4+].[Br-].[Br-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12322339.png)

![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12322376.png)